REACTION_CXSMILES
|
Cl.[CH3:2][OH:3].[CH2:4]([C:6]1[CH:7]=[CH:8][C:9]([C:13]#N)=[N:10][C:11]=1[CH3:12])[CH3:5].[OH2:15]>>[CH2:4]([C:6]1[CH:7]=[CH:8][C:9]([C:13]([O:3][CH3:2])=[O:15])=[N:10][C:11]=1[CH3:12])[CH3:5]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred 30 hours at r.t
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was sealed with a new rubber septum
|
Type
|
CUSTOM
|
Details
|
the MeOH was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (from 30% to 50% EtOAc in hexanes)
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=NC1C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |